molecular formula C25H25N5O4S2 B2887228 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 868376-34-5

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2887228
CAS No.: 868376-34-5
M. Wt: 523.63
InChI Key: OFFMQDABLXAXPB-FVDSYPCUSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound that features a benzo[d]thiazole core, an allyl group, and a sulfamoyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

    Ethoxylation: The ethoxy group is typically introduced through an etherification reaction, using ethyl iodide or ethyl bromide.

    Formation of the Sulfamoyl Benzamide Moiety: This involves the reaction of the benzo[d]thiazole intermediate with a sulfamoyl chloride derivative, followed by amidation with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the cyano groups could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores, such as 2-aminobenzothiazole, which are also studied for their biological activities.

    Sulfamoyl Benzamides: Compounds like sulfamoylbenzoic acid derivatives, which have applications in medicinal chemistry.

Uniqueness

What sets (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S2/c1-3-16-30-23-21(34-4-2)8-5-9-22(23)35-25(30)28-24(31)19-10-12-20(13-11-19)36(32,33)29(17-6-14-26)18-7-15-27/h3,5,8-13H,1,4,6-7,16-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFMQDABLXAXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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